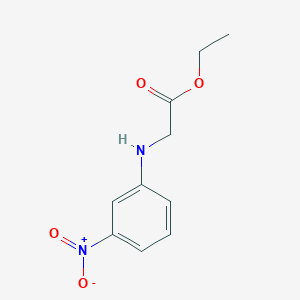
GLYCINE, N-(m-NITROPHENYL)-, ETHYL ESTER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(m-nitrophenyl)-, ethyl ester is a chemical compound commonly used in scientific research. It is a derivative of glycine, an amino acid that plays a crucial role in the human body. This compound is used in various research applications due to its ability to mimic glycine and its effects on the body.
Scientific Research Applications
Glycine, N-(m-nitrophenyl)-, ethyl ester is commonly used in scientific research as a glycine mimetic. It has been shown to have similar effects on the body as glycine, including its ability to activate NMDA receptors and inhibit glycine transporters. This makes it a valuable tool for studying the role of glycine in the body and its effects on various physiological processes.
Mechanism of Action
Glycine, N-(m-nitrophenyl)-, ethyl ester works by mimicking the effects of glycine on the body. It activates NMDA receptors, which play a crucial role in synaptic plasticity and learning and memory. It also inhibits glycine transporters, which regulate the levels of glycine in the body. By modulating these processes, this compound can have a variety of effects on the body.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to enhance long-term potentiation, a process that is crucial for learning and memory. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other factors. Additionally, it has been shown to have anti-inflammatory effects, reducing inflammation in the body.
Advantages and Limitations for Lab Experiments
One advantage of using glycine, N-(m-nitrophenyl)-, ethyl ester in lab experiments is its ability to mimic the effects of glycine on the body. This makes it a valuable tool for studying the role of glycine in various physiological processes. However, one limitation is that it may not fully replicate the effects of glycine on the body, as it is a derivative of glycine and may have slightly different properties.
Future Directions
There are many potential future directions for research involving glycine, N-(m-nitrophenyl)-, ethyl ester. One area of research could focus on its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could focus on its potential as a neuroprotective agent, protecting neurons from damage caused by various factors. Additionally, further research could be done to better understand its mechanism of action and how it interacts with other molecules in the body.
properties
CAS RN |
3589-58-0 |
|---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
ethyl 2-(3-nitroanilino)acetate |
InChI |
InChI=1S/C10H12N2O4/c1-2-16-10(13)7-11-8-4-3-5-9(6-8)12(14)15/h3-6,11H,2,7H2,1H3 |
InChI Key |
FOBXNGRQPJUTNJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)CNC1=CC(=CC=C1)[N+](=O)[O-] |
Other CAS RN |
3589-58-0 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



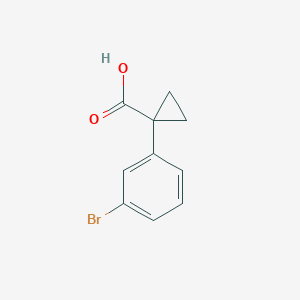
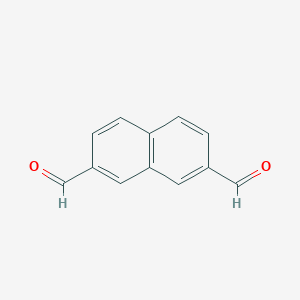
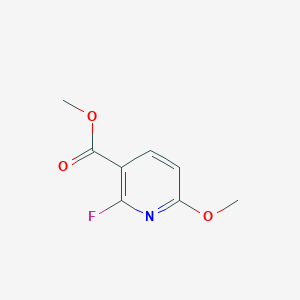
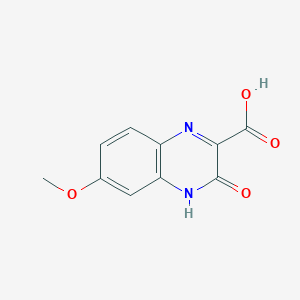

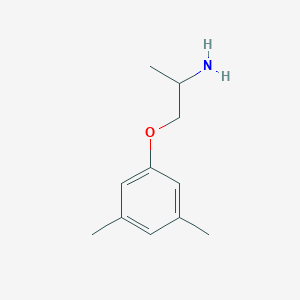

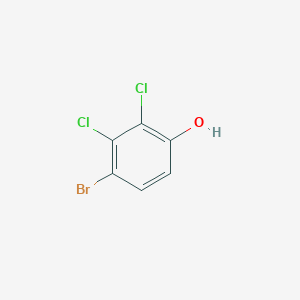
![1-[(2R,3R,4R,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B181491.png)
![9H-Fluoren-9-ylmethyl (4S)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B181495.png)
![5-Bromobenzo[c][1,2,5]selenadiazole](/img/structure/B181497.png)

